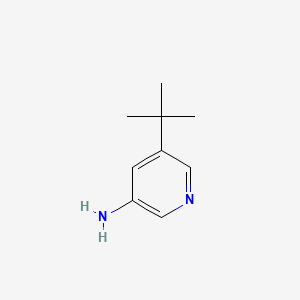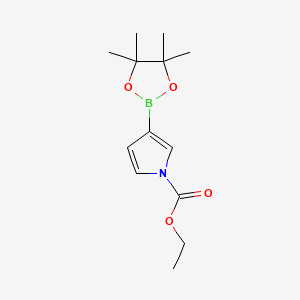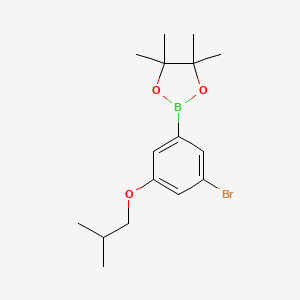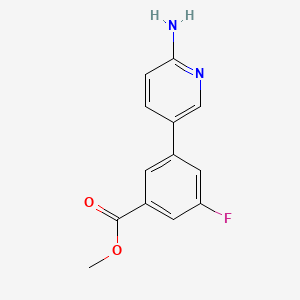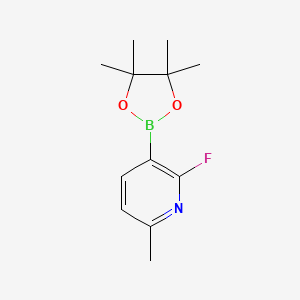
2-Bromopropane-1,1,1,2-d4
説明
“2-Bromopropane-1,1,1,2-d4” is a variant of 2-Bromopropane, also known as isopropyl bromide and 2-propyl bromide . It is a halogenated hydrocarbon with the formula CH3CD2CD2Br . It is used for introducing the isopropyl functional group in organic synthesis .
Synthesis Analysis
2-Bromopropane is prepared by heating isopropanol with hydrobromic acid . For the conversion of 2-bromopropane to 1-bromopropane, it first undergoes an elimination reaction in the presence of alc.KOH to form propane. This propene is then reacted with HBr in the presence of peroxide. The propene follows anti-Markownikoff’s addition to form 1-bromopropane .
Molecular Structure Analysis
The molecular structure of 2-Bromopropane-1,1,1,2-d4 is represented by the linear formula CH3CD2CD2Br . The molecule has a molecular weight of 127.02 .
Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .
Physical And Chemical Properties Analysis
2-Bromopropane-1,1,1,2-d4 has a density of 1.3±0.1 g/cm3 . It has a boiling point of 60.6±8.0 °C at 760 mmHg . The enthalpy of vaporization is 28.3±0.0 kJ/mol . The flash point is 19.4±0.0 °C .
科学的研究の応用
Undergraduate Laboratory Experiments
Educators use 2-Bromopropane-1,1,1,2-d4 in undergraduate chemistry labs. For instance, it can be employed in experiments related to E2 elimination reactions. Students learn about computational chemistry, transition states, and reaction energetics by modeling the conversion of 2-bromopropane to propene .
Environmental Fate Studies
Researchers investigate the environmental fate of 2-Bromopropane-1,1,1,2-d4. They study its behavior in soil, water, and air, assessing factors like degradation, transport, and bioaccumulation. Understanding its persistence and potential impact on ecosystems is crucial for risk assessment.
作用機序
Target of Action
The primary target of 2-Bromopropane-1,1,1,2-d4, also known as 2-Bromo-1,1,1,2-tetradeuteriopropane, is the hydroxide ion . The hydroxide ion acts as a base, playing a crucial role in the elimination reaction involving 2-bromopropane .
Mode of Action
The compound interacts with its target, the hydroxide ion, through an elimination reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion .
Biochemical Pathways
The elimination reaction involving 2-bromopropane and hydroxide ions leads to the formation of propene . This reaction is part of the broader class of elimination reactions, which are fundamental to organic chemistry .
Pharmacokinetics
The compound’s boiling point is 71°c , suggesting that it is volatile and may be rapidly eliminated from the body
Result of Action
The result of the elimination reaction involving 2-bromopropane and hydroxide ions is the formation of propene . Propene, a gas, passes through the condenser and can be collected .
Action Environment
The action of 2-Bromopropane-1,1,1,2-d4 is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the elimination reaction is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . The presence of a concentrated solution of sodium or potassium hydroxide in ethanol is also necessary for the reaction to occur .
Safety and Hazards
特性
IUPAC Name |
2-bromo-1,1,1,2-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-VYMTUXDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)
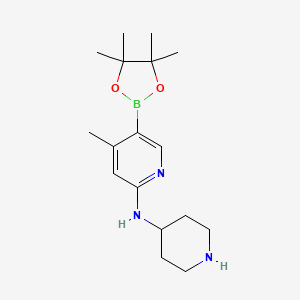
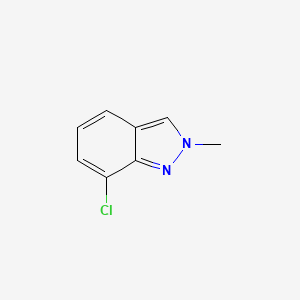
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
